Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
The crystallographic properties of benzo[d]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone have not been directly reported, but structural insights can be inferred from related benzodioxolyl-piperidine derivatives. For example, compounds with piperidine rings in similar contexts exhibit chair conformations stabilized by intramolecular hydrogen bonding and van der Waals interactions. In the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring adopts a chair conformation with a dihedral angle of 39.89° between the piperidine and benzene planes, suggesting analogous spatial arrangements in the target compound.
Key structural features of related benzodioxolyl-piperidines include:
- Hydrogen bonding : Weak C–H···O interactions common in supramolecular networks.
- Packing motifs : R²²(14) dimers formed via C–H···O interactions, as observed in methyl 3-(benzodioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl)acrylate).
- Substituent effects : Bulky groups (e.g., tert-butyl) influence molecular geometry, as seen in 5-(benzodioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles, which exhibit planar benzodioxole rings and puckered piperidine moieties.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides critical insights into the compound’s conformational flexibility and electronic environment. While direct data for benzo[d]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone is limited, analogous compounds reveal characteristic shifts:
¹H NMR Analysis
- Piperidine Ring :
- Benzodioxole Moiety :
¹³C NMR Analysis
- The carbonyl carbon (C=O) of the ketone group typically resonates at δ 205–215 ppm.
- Quaternary carbons in the benzodioxole ring (e.g., C1 and C2) appear at δ 145–150 ppm.
- Hydroxymethyl carbons (-CH₂OH) are observed at δ 60–65 ppm.
| Group | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | Source |
|---|---|---|---|
| Piperidine CH₂ | 1.2–1.8 (multiplet) | 25–35 | |
| Hydroxymethyl (-CH₂OH) |
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-8-11-3-1-2-6-15(11)14(17)10-4-5-12-13(7-10)19-9-18-12/h4-5,7,11,16H,1-3,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXVPFXAQQSMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzo[d][1,3]dioxole intermediate.
Methanone Linkage Formation: The final step involves the formation of the methanone linkage, which can be accomplished through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, compounds with similar frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting potential for therapeutic use in cancer treatment .
Protein Disulfide Isomerase Inhibition
Another area of research focuses on the inhibition of protein disulfide isomerase (PDI), an enzyme implicated in cancer progression and metastasis. Compounds resembling benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone have been synthesized and tested for their ability to inhibit PDI effectively, showcasing their potential as anticancer agents .
Neuropharmacology
The piperidine component of the compound suggests potential applications in neuropharmacology. Piperidine derivatives are known for their effects on neurotransmitter systems, and compounds similar to this compound may influence dopamine and serotonin pathways, making them candidates for further investigation in treating neurological disorders.
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds with similar structures. For example, derivatives have shown effectiveness against various bacterial strains, indicating that benzo[d][1,3]dioxole-based compounds could be developed into new antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Modifications in Piperidine/Azetidine Derivatives
Functional Group Variations in Heterocyclic Analogs
Pharmacological and Physicochemical Properties
Key Research Findings
- Antibacterial Activity : Analogs with pyrazole cores (e.g., 6b , 6c ) demonstrated activity against Staphylococcus aureus (MIC: 2–8 μg/mL) . The hydroxymethyl group in the target compound may improve water solubility, enhancing bioavailability.
- CNS Potential: Piperidine derivatives (e.g., 62 in ) showed GABAₐ receptor modulation, suggesting the target compound may share neuroactive properties .
- Synthetic Accessibility : Hydroxymethyl-containing analogs often require protective group strategies (e.g., silylation) during synthesis to prevent side reactions .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone, a compound characterized by its unique chemical structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, synthesis, and relevant research findings.
- Molecular Formula : C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- CAS Number : 1156429-26-3
Pharmacological Activities
Research indicates that derivatives of benzo[d][1,3]dioxole structures exhibit a range of biological activities. The specific compound under consideration has been associated with various pharmacological effects:
1. Antibacterial Activity
Several studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety possess significant antibacterial properties. For instance, derivatives similar to the target compound have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, one study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
2. Antitumor Activity
The antitumor potential of compounds related to benzo[d][1,3]dioxole has been explored in various studies. These compounds have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have demonstrated effectiveness against various cancer cell lines, suggesting a promising avenue for cancer therapy development.
3. Anti-inflammatory Effects
Research has indicated that certain derivatives can exhibit anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of benzo[d][1,3]dioxole derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. For instance, variations in substituents on the piperidine ring can significantly influence the overall potency and selectivity of the compound.
| Compound | Structure | Biological Activity | MIC (nM) |
|---|---|---|---|
| 4e | Structure | Antibacterial | 80 |
| 6c | Structure | Antibacterial | 90 |
Case Study 1: Antibacterial Screening
A series of synthesized benzo[d][1,3]dioxole derivatives were subjected to antibacterial screening using the agar diffusion method. The results highlighted that compounds with hydroxymethyl substitutions exhibited enhanced activity against Staphylococcus aureus, with significant zones of inhibition observed.
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines demonstrated that certain derivatives led to a dose-dependent decrease in cell viability. The most potent derivative showed an IC50 value of approximately 700 nM in breast cancer cells, indicating strong potential for further development as an anticancer agent.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
